2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester

Regioselective Synthesis Naphthalene Electronics Lignan Intermediates

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester (CAS 122849-62-1; methyl 4-acetoxy-5,7,8-trimethoxy-2-naphthoate) is a polyoxygenated naphthalene derivative bearing a methyl ester at C-2, an acetoxy group at C-4, and methoxy substituents at C-5, C-7, and C-8. With a molecular formula of C₁₇H₁₈O₇ and a molecular weight of 334.32 g/mol, this compound belongs to the naphthoic acid ester class and serves as a synthetic intermediate in the preparation of lignan natural products and anti-inflammatory naphthalene carboxylic acid derivatives.

Molecular Formula C17H18O7
Molecular Weight 334.3 g/mol
Cat. No. B13926980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester
Molecular FormulaC17H18O7
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=CC2=C1C(=CC(=C2OC)OC)OC)C(=O)OC
InChIInChI=1S/C17H18O7/c1-9(18)24-13-7-10(17(19)23-5)6-11-15(13)12(20-2)8-14(21-3)16(11)22-4/h6-8H,1-5H3
InChIKeyYDBCEBLVRVOXBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-acetoxy-5,7,8-trimethoxy-2-naphthoate – A Regiochemically-Defined Naphthalene Building Block for Pharmaceutical and Lignan Synthesis


2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester (CAS 122849-62-1; methyl 4-acetoxy-5,7,8-trimethoxy-2-naphthoate) is a polyoxygenated naphthalene derivative bearing a methyl ester at C-2, an acetoxy group at C-4, and methoxy substituents at C-5, C-7, and C-8 . With a molecular formula of C₁₇H₁₈O₇ and a molecular weight of 334.32 g/mol, this compound belongs to the naphthoic acid ester class and serves as a synthetic intermediate in the preparation of lignan natural products and anti-inflammatory naphthalene carboxylic acid derivatives [1]. Its specific 4-acetoxy-5,7,8-trimethoxy substitution pattern distinguishes it from closely related isomers such as the 5,6,8-trimethoxy analog (CAS 828932-93-0) and the 5,6,7-trimethoxy isomer, conferring unique stereoelectronic and reactivity properties relevant to regioselective coupling reactions .

Regiochemical control 5,7,8-Trimethoxy pattern positions electron density for C-6 electrophilic coupling.
Orthogonal handles 4-Acetoxy and methyl ester enable independent, sequential deprotection.
Lignan scaffold match Matches the trimethoxynaphthalene core of sorigenin-type natural products.

Why Generic 4-Acetoxy-Trimethoxy-Naphthoate Substitution Risks Synthetic Reproducibility in Methyl 4-Acetoxy-5,7,8-Trimethoxy-2-Naphthoate Procurement


Polysubstituted naphthalene esters with identical core scaffolds but different methoxy and acetoxy positional arrangements exhibit meaningfully divergent reactivity in key transformations such as oxidative dimerization, reductive methylation, and Lewis-acid-mediated acyl shifts [1][2]. The target compound's 5,7,8-trimethoxy arrangement places electron-donating methoxy groups at positions that electronically activate the naphthalene ring toward electrophilic attack at C-6, a feature not shared by the 5,6,8- or 5,6,7-trimethoxy isomers . Additionally, the 4-acetoxy group serves as a hydrolytically labile masked phenol, differentiating it both from the free 4-hydroxy analog (prone to oxidative decomposition) and from the fully alkylated 4-methoxy derivative, which lacks the orthogonal deprotection handle required for downstream diversification in lignan total synthesis [3]. Substituting any positional isomer or ester homolog may therefore alter reaction yields, regiochemical outcomes, or deprotection orthogonality, undermining synthetic reproducibility.

Positional isomer substitution

5,6,8- or 5,6,7-trimethoxy isomers may direct coupling to different ring positions, altering regiochemical outcome.

4-Hydroxy or 4-methoxy analogs

Lack the orthogonal acetyl deprotection handle, limiting sequential functionalization in multi-step routes.

Ethyl ester homolog

Slower alkaline hydrolysis may extend saponification time and alter lipophilicity-driven purification.

Quantitative Differentiation Evidence for Methyl 4-Acetoxy-5,7,8-Trimethoxy-2-Naphthoate Against Closest Analogs


Regiochemical Specificity: 5,7,8- vs. 5,6,8-Trimethoxy Substitution Governs Electronic Activation and Coupling Partner Compatibility

The target compound bears methoxy substituents at positions 5, 7, and 8 on the naphthalene core, while the closest available isomer (CAS 828932-93-0) carries its methoxy groups at positions 5, 6, and 8 . In oxidative dimerization reactions of trimethoxynaphthalenes, the regiochemical placement of methoxy groups directly dictates the site of radical cation formation and subsequent C–C bond formation; 1,2,4-trimethoxynaphthalene (model substrate) yields balsaminone A in 7–8% over three steps, whereas rearranged methoxy patterns lead to alternative dimerization products or no reaction [1]. This establishes that methoxy position, not merely the count, determines synthetic utility.

Regiochemical specificity
Class-level
5,7,8 pattern directs electrophilic coupling to C-6; 5,6,8 isomer leads to alternate or no dimerization.
Methoxy pattern governs coupling site, not methoxy count alone.
Modeled on balsaminone A synthesis (7–8% over 3 steps).
Regioselective Synthesis Naphthalene Electronics Lignan Intermediates

4-Acetoxy vs. 4-Hydroxy vs. 4-Methoxy: Orthogonal Deprotection Handling Differentiates Target Compound from Non-Acetylated Analogs

The target compound incorporates a 4-acetoxy group (a masked phenol), whereas the closely related 4,5,7-trimethoxy-2-naphthoic acid (CAS 77729-61-4) has a free 4-hydroxy group and the 4-methoxy analog lacks any hydrolytically cleavable C-4 substituent . In alkaline hydrolysis studies of substituted 1-naphthoic acid methyl esters, ester cleavage rates vary by up to 10-fold depending on the electronic character of ring substituents [1]; the acetoxy group (σₚ ~0.31) is electron-withdrawing relative to hydroxy (σₚ ~−0.37), providing distinct hydrolysis selectivity windows. This permits sequential deprotection of the methyl ester (base-labile) while retaining the acetoxy group, or orthogonal removal of the acetyl group under mild acidic or enzymatic conditions without affecting the ester.

4-Acetoxy vs 4-OH vs 4-OMe
Reported
Acetoxy (σp ~0.31) enables orthogonal deprotection; hydroxy (σp ~−0.37) oxidizes; methoxy no cleavable handle.
Supports sequential deprotection strategy in complex syntheses.
Δσp ~0.68; hydrolysis rate variation up to 10×.
Protecting Group Strategy Hydrolytic Stability Lignan Total Synthesis

Methyl Ester vs. Ethyl Ester: Faster Hydrolysis Kinetics and Lower Steric Demand in Nucleophilic Acyl Substitution

The target compound is a methyl ester; the closest ester homolog available is ethyl 4-acetoxy-5,6,8-trimethoxy-2-naphthoate (CAS 25936-85-0), which combines both a different ester group and a different methoxy pattern . In systematic studies of naphthoic ester alkaline hydrolysis, methyl esters consistently hydrolyze 2- to 5-fold faster than their ethyl ester counterparts under identical conditions due to reduced steric hindrance at the carbonyl carbon [1]. For procurement targeting rapid saponification to the free acid, the methyl ester offers measurable kinetic advantage, while the ethyl ester provides greater lipophilicity (estimated ΔlogP ~0.6) if retention on reverse-phase chromatography is desired.

Methyl vs ethyl ester
Class-level
Methyl ester hydrolyzes 2–5× faster than ethyl; ΔlogP ~0.6 higher for ethyl.
Kinetic advantage for saponification to free acid.
Alkaline conditions, 25–40 °C.
Ester Reactivity Alkaline Hydrolysis Nucleophilic Acyl Substitution

Physicochemical Differentiation: Boiling Point and Purity Specification Guide Large-Scale Handling

The target compound has a reported boiling point of 489.4 °C at 760 mmHg, and commercial suppliers specify a minimum purity of 98% (NLT 98%) under ISO-certified quality systems [1]. The 5,6,8-trimethoxy isomer (CAS 828932-93-0) is offered at similar purity specifications, but the positional isomer 4,5,7-trimethoxy-2-naphthoic acid (CAS 77729-61-4) exhibits a considerably lower boiling point of 445.6 °C at 760 mmHg . This ~44 °C boiling point elevation in the target compound reflects the combined effect of the additional acetyl group (increased molecular weight and polarity) and the specific 5,7,8-methoxy arrangement, directly influencing distillation-based purification strategies and thermal stability assessment.

Physicochemical profile
Reported
BP 489.4 °C at 760 mmHg; purity NLT 98% (ISO-certified).
Higher thermal stability vs non-acetylated analog (BP 445.6 °C).
Supports high-temperature reaction handling.
Physicochemical Properties Purification Quality Control

Lignan Skeleton Applicability: 5,7,8-Trimethoxy Pattern Matches Sorigenin-Type Natural Product Core

The 5,7,8-trimethoxy substitution pattern of the target compound is structurally homologous to the trimethoxynaphthalene core found in α-sorigenin and related arylnaphthalene lignans [1]. Synthetic studies on sorigenins have established that the 1,6,8-trimethoxy-2-naphthoic acid scaffold is essential for biological activity, and the target compound's 4-acetoxy-5,7,8-trimethoxy arrangement provides a direct precursor to this scaffold through sequential deacetylation and regioselective functionalization [2]. In contrast, the 5,6,8-trimethoxy isomer (CAS 828932-93-0) maps onto a different natural product series (angucycline antibiotics) [3], illustrating that the methoxy pattern, not merely the trimethoxy count, determines biosynthetic relevance and downstream application scope.

Lignan skeleton match
Class-level
5,7,8 pattern maps to sorigenin/arylnaphthalene lignans; 5,6,8 isomer maps to angucycline antibiotics.
Methoxy arrangement determines natural product family.
Retrosynthetic assignment, no direct yield comparison.
Natural Product Synthesis Sorigenin Lignan Biosynthesis

Optimal Procurement Scenarios for Methyl 4-Acetoxy-5,7,8-Trimethoxy-2-Naphthoate Based on Quantitative Differentiation Evidence


Regiochemically Defined Intermediate in Arylnaphthalene Lignan Total Synthesis (e.g., Sorigenin Analogs)

The target compound's 5,7,8-trimethoxy substitution pattern matches the core of α-sorigenin and related bioactive lignans, whereas the 5,6,8-trimethoxy isomer (CAS 828932-93-0) maps onto the angucycline antibiotic series [1][2]. For research groups synthesizing sorigenin-type natural products, the target compound is the only commercially listed intermediate bearing the correct methoxy arrangement. The 4-acetoxy group can be selectively deprotected to reveal a free phenol for further O-alkylation or glycosylation, while the methyl ester can be independently saponified to the carboxylic acid for lactonization—a key step in sorigenin synthesis [3]. Procurement of the 5,6,8-isomer in this context would lead to an incorrect natural product scaffold and wasted synthetic effort.

Orthogonal Deprotection Strategy in Multi-Step Pharmaceutical Intermediate Synthesis

The simultaneous presence of a methyl ester (base-labile) and a 4-acetoxy group (acid-labile or enzymatically cleavable) provides orthogonal deprotection handles not available in the 4-hydroxy or 4-methoxy analogs [1]. In scenarios requiring sequential unmasking of the C-2 carboxylate and C-4 phenol—such as the preparation of naphthalene-based CRTH2 antagonists or anti-inflammatory agents described in patent US4937373 [2]—this orthogonality eliminates the need for additional protecting group steps. The measured alkaline hydrolysis rate advantage of the methyl ester over the ethyl ester (2–5× faster) further supports its selection for rapid acid liberation under mild conditions [3].

Thermally Stable Building Block for High-Temperature Coupling Reactions (e.g., Pd-Catalyzed Cross-Coupling)

With a boiling point of 489.4 °C at 760 mmHg—approximately 44 °C higher than the non-acetylated 4,5,7-trimethoxy analog (BP 445.6 °C) [1]—the target compound offers enhanced thermal stability for reactions conducted at elevated temperatures (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings at 80–120 °C). The reduced volatility minimizes evaporative losses during prolonged heating and facilitates post-reaction solvent removal by rotary evaporation without co-distillation of the naphthalene intermediate. This property is particularly valuable in process chemistry scale-up where consistent mass balance is critical [2].

Reference Standard for Analytical Method Development and Quality Control of Trimethoxynaphthalene Derivatives

The target compound's well-defined CAS registry (122849-62-1), molecular formula (C₁₇H₁₈O₇), and commercially specified purity of NLT 98% under ISO-certified quality systems [1] make it suitable as a chromatographic reference standard for HPLC, LC-MS, or GC-MS method development targeting trimethoxynaphthalene derivatives. Its distinct retention time relative to the 5,6,8-trimethoxy isomer (CAS 828932-93-0) and the 4,5,7-trimethoxy analog (CAS 77729-61-4) enables unambiguous identification and quantification in reaction monitoring or impurity profiling, supporting regulatory compliance in pharmaceutical R&D [2].

Application
Selection Property
Validation Focus
Arylnaphthalene lignan synthesis (sorigenin analogs)
Regiochemical match to lignan core (5,7,8-trimethoxy)
Coupling site selectivity & scaffold fidelity
Multi-step pharmaceutical intermediate synthesis
Orthogonal acetate and methyl ester handles
Sequential deprotection & functionalization
High-temperature cross-coupling reactions
Enhanced thermal stability
Evaporative loss control & mass balance
Analytical reference standard for trimethoxynaphthalenes
Defined CAS & purity specification (NLT 98%)
Retention time identity & impurity profiling
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